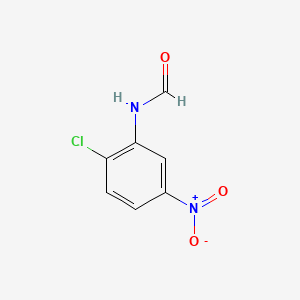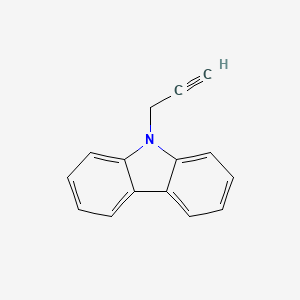
9-(prop-2-yn-1-yl)-9H-carbazole
Descripción general
Descripción
“9-(prop-2-yn-1-yl)-9H-carbazole” is a compound that contains a carbazole skeleton with a propargyl group attached to it . It is a part of a class of compounds that have shown a wide range of biological activities, including cytotoxic activity .
Synthesis Analysis
The synthesis of “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds has been reported in the literature . The synthesis typically involves the preparation of compounds bearing one or two propargyl groups .Molecular Structure Analysis
The molecular structure of “9-(prop-2-yn-1-yl)-9H-carbazole” consists of a carbazole skeleton with a propargyl group attached to it . The carbazole skeleton is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring .Chemical Reactions Analysis
Compounds containing a propargyl group have been reported as valuable precursors for the synthesis of heterocycles . They have wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
9-(prop-2-yn-1-yl)-9H-carbazole: serves as a versatile building block in organic synthesis due to its unique structural features. Researchers have explored its applications in the following areas:
a. Benzimidazolone Derivatives: The compound’s benzimidazolone nucleus makes it valuable for designing therapeutic molecules. Benzimidazolone derivatives exhibit various pharmacological activities, including:
- Anti-Inflammatory Activity : Certain benzimidazolones exhibit anti-inflammatory properties, which could be relevant for drug development .
Synthetic Chemistry and Cross-Coupling Reactions
The compound’s propargyl group enables interesting synthetic pathways:
a. Sonogashira Cross-Coupling Reactions:Mecanismo De Acción
- The role of MAO-B inhibition is crucial in neurodegenerative disorders, such as Parkinson’s disease. By inhibiting MAO-B, this compound helps maintain higher dopamine levels, which can alleviate symptoms associated with neurodegeneration .
- The resulting increase in dopamine levels contributes to neuroprotective effects, as dopamine is essential for proper neuronal function and survival .
- Downstream effects include improved motor function, reduced tremors, and potentially slowed progression of neurodegenerative diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally bioavailable, entering the bloodstream through the gastrointestinal tract. It readily crosses the blood-brain barrier due to its lipophilic nature. Metabolized primarily by the liver, with the formation of inactive metabolites. Elimination occurs via urine and feces. High bioavailability ensures effective central nervous system penetration .
Result of Action
Direcciones Futuras
The future directions for “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . They could also be considered as potential targets in medicinal chemistry given the beneficial effect of the propargyl moiety .
Propiedades
IUPAC Name |
9-prop-2-ynylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFASXXGGLDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300977 | |
| Record name | 9-prop-2-ynylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(prop-2-yn-1-yl)-9H-carbazole | |
CAS RN |
4282-77-3 | |
| Record name | 4282-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-prop-2-ynylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of atoms in 9-(prop-2-yn-1-yl)-9H-carbazole?
A1: X-ray crystallography reveals that 9-(prop-2-yn-1-yl)-9H-carbazole has a nearly planar tricyclic aromatic ring system []. The two chlorine atoms in the structure are positioned slightly out of the carbazole ring plane. The acetylene group adopts a syn orientation relative to the ring system. The crystal structure lacks noticeable π-π stacking interactions or hydrogen bonds [].
Q2: How is Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate synthesized?
A2: Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate is synthesized through a 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry" []. This reaction occurs between α-azido diethyl amino methylphosphonate and 9-(prop-2-yn-1-yl)-9H-carbazole in a 50:50 water/ethanol mixture. Copper sulfate pentahydrate and sodium ascorbate are used as catalysts to achieve high yield and regioselectivity, yielding the 1,4-regioisomer as the major product [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





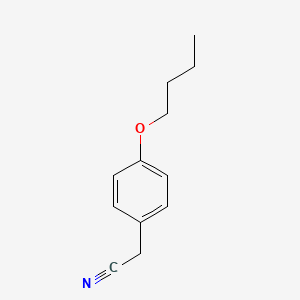


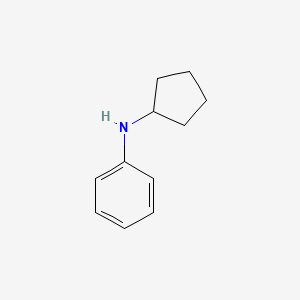
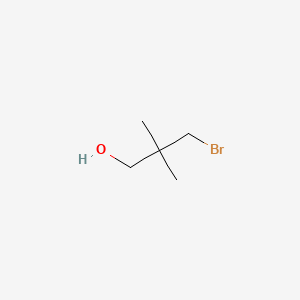
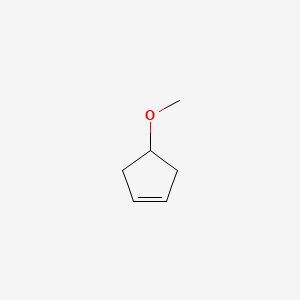
![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

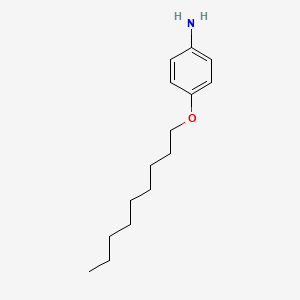
![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)
